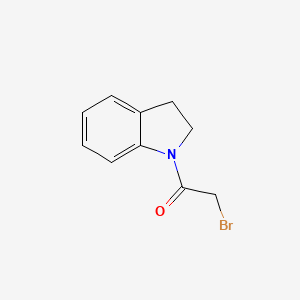

1-(Bromoacetyl)indoline

Description

BenchChem offers high-quality 1-(Bromoacetyl)indoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Bromoacetyl)indoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c11-7-10(13)12-6-5-8-3-1-2-4-9(8)12/h1-4H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCHBDJXOHMIGRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73392-01-5 | |

| Record name | 1-(Bromoacetyl)indoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(Bromoacetyl)indoline chemical properties and structure

An In-depth Technical Guide to 1-(Bromoacetyl)indoline for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Bromoacetyl)indoline is a bifunctional reagent of significant interest in contemporary medicinal chemistry and chemical biology. It strategically combines the privileged indoline scaffold with a reactive α-haloamide electrophile, establishing it as a versatile building block for organic synthesis and a potent tool for the covalent modification of biological targets. This guide provides a comprehensive technical overview of 1-(Bromoacetyl)indoline, detailing its chemical structure, physicochemical properties, synthesis, and reactivity. We offer field-proven insights into its application in drug discovery, complete with detailed experimental protocols and mechanistic visualizations to empower researchers in leveraging this valuable molecule.

Introduction: The Strategic Value of the Indoline Scaffold

The indoline framework, a dihydro derivative of indole, is a cornerstone in the design of pharmacologically active agents.[1][2] Its non-planar, saturated heterocyclic ring imparts improved physicochemical properties compared to its aromatic indole counterpart, such as increased aqueous solubility, which is a critical parameter in drug development.[2] When the indoline nitrogen is functionalized with a bromoacetyl group, the resulting molecule, 1-(Bromoacetyl)indoline, becomes a highly valuable electrophilic probe and synthetic intermediate.[3][4] The bromoacetyl moiety serves as a reactive "warhead," capable of forming stable covalent bonds with nucleophilic residues in proteins, a strategy increasingly employed for developing targeted therapeutics with enhanced potency and prolonged duration of action.

This document serves as a technical primer, elucidating the fundamental chemistry of 1-(Bromoacetyl)indoline to facilitate its rational and effective application in research and development settings.

Structural Analysis and Physicochemical Properties

A foundational understanding of the molecule's properties is essential for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀BrNO | [3][4][5] |

| Molecular Weight | 240.10 g/mol | [3][4][6] |

| Appearance | Solid | [3][4][6] |

| CAS Number | 73392-01-5 | [6] |

| SMILES | O=C(CBr)N1CCc2ccccc21 | [3][4][5] |

| LogP (Predicted) | 2.1 | [5][6] |

| PSA | 20.3 Ų | [7] |

Structural Confirmation: The identity and purity of 1-(Bromoacetyl)indoline are typically confirmed using a suite of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the aromatic protons, the two diastereotopic methylene protons of the indoline ring, and the singlet for the bromoacetyl methylene protons. ¹³C NMR will display distinct peaks for the carbonyl carbon, the α-carbon bearing the bromine, and the carbons of the indoline core.

-

Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the amide carbonyl (C=O) stretch is expected in the region of 1650-1680 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a distinctive isotopic pattern for the molecular ion peak (M⁺ and M+2⁺ in an approximate 1:1 ratio) due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br).

Synthesis and Mechanistic Insights

The most common and straightforward synthesis of 1-(Bromoacetyl)indoline involves the N-acylation of indoline with bromoacetyl bromide or a related bromoacetyl halide.

Experimental Protocol: Synthesis of 1-(Bromoacetyl)indoline

Materials:

-

Indoline

-

Bromoacetyl bromide

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (Et₃N) or Pyridine

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: Dissolve indoline (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen). Cool the solution to 0 °C using an ice bath.

-

Base Addition: Add triethylamine (1.1 equivalents) to the solution and stir for 5-10 minutes.

-

Acylating Agent Addition: Add bromoacetyl bromide (1.05 equivalents) dropwise to the cooled, stirring solution. Maintain the temperature at 0 °C throughout the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Aqueous Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally, brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or silica gel column chromatography to yield pure 1-(Bromoacetyl)indoline.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Bromoacetyl bromide is highly moisture-sensitive and reacts violently with water to form bromoacetic acid, which would lead to undesired byproducts and lower yield.

-

Low Temperature: The acylation reaction is exothermic. Performing the addition at 0 °C controls the reaction rate, minimizes the formation of impurities, and ensures safety.

-

Use of a Base: Triethylamine acts as a non-nucleophilic base to scavenge the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards the product and preventing protonation of the starting indoline.

-

Bicarbonate Wash: The NaHCO₃ wash is crucial for neutralizing any remaining acidic species, including excess acylating agent and the triethylammonium bromide salt, facilitating their removal from the organic phase.

Caption: Mechanism of N-acylation for the synthesis of 1-(Bromoacetyl)indoline.

Reactivity and Applications in Drug Discovery

The utility of 1-(Bromoacetyl)indoline stems from the electrophilic character of the carbon atom alpha to both the carbonyl and the bromine. This makes it an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles.

Covalent Enzyme Inhibition

A primary application is the design of irreversible inhibitors. The bromoacetyl group can form a covalent bond with nucleophilic amino acid residues (e.g., Cysteine, Histidine, Lysine) within the active site of a target protein. This approach can lead to compounds with high potency and a durable pharmacodynamic effect.

Caption: General workflow for covalent protein modification via Sₙ2 reaction.

Expert Insight: The reactivity of the electrophilic warhead is a critical design parameter. While the bromoacetyl group is highly reactive, this can sometimes lead to off-target reactions. Medicinal chemists can modulate this reactivity by altering the electronic properties of the indoline ring or by switching the halogen (e.g., to a less reactive chloroacetyl group) to achieve an optimal balance between target engagement and selectivity.

Versatile Synthetic Intermediate

Beyond covalent inhibition, 1-(Bromoacetyl)indoline is a key starting material for building more complex molecular architectures. The bromide is an excellent leaving group, allowing for the introduction of diverse functionalities through substitution reactions.

Caption: Synthetic utility of 1-(Bromoacetyl)indoline as a versatile intermediate.

Safety and Handling

1-(Bromoacetyl)indoline and its precursors are hazardous chemicals that require careful handling.

-

Hazards: The compound is harmful if swallowed, inhaled, or in contact with skin. It causes skin and serious eye irritation and may cause respiratory irritation.[7] Precursors like bromoacetyl bromide are severe corrosives and lachrymators.

-

Personal Protective Equipment (PPE): Always handle this chemical in a certified fume hood while wearing safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid formation of dust and aerosols. Use non-sparking tools. Keep away from heat, sparks, and open flames.[7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

Conclusion

1-(Bromoacetyl)indoline is a strategically important molecule that bridges the gap between foundational organic synthesis and applied drug discovery. Its straightforward preparation, combined with the tunable reactivity of the bromoacetyl group and the favorable properties of the indoline scaffold, ensures its continued relevance. By understanding its chemical principles, researchers can effectively utilize this compound to construct novel molecular entities and probe biological systems, ultimately advancing the frontiers of science and medicine.

References

-

PubChemLite. (n.d.). 1-(bromoacetyl)indoline (C10H10BrNO). Retrieved January 2, 2026, from [Link]

-

ChemBK. (n.d.). 1-(2-bromoacetyl) indoline-2, 3-dione. Retrieved January 2, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 5-bromo-indoline. Retrieved January 2, 2026, from [Link]

-

National Institutes of Health. (n.d.). Synthesis and structure of 1-(2-bromophenyl)-2-chloro-3-(2-chloracetyl)-1H-indole. Retrieved January 2, 2026, from [Link]

-

ResearchGate. (2023). Development and Application of Indolines in Pharmaceuticals. Retrieved January 2, 2026, from [Link]

-

National Institutes of Health. (2023). Development and Application of Indolines in Pharmaceuticals. Retrieved January 2, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-(Bromoacetyl)indoline | CymitQuimica [cymitquimica.com]

- 4. 1-(Bromoacetyl)indoline | CymitQuimica [cymitquimica.com]

- 5. PubChemLite - 1-(bromoacetyl)indoline (C10H10BrNO) [pubchemlite.lcsb.uni.lu]

- 6. Hit2Lead | 1-(bromoacetyl)indoline | CAS# 73392-01-5 | MFCD00158553 | BB-4023676 [hit2lead.com]

- 7. echemi.com [echemi.com]

1-(Bromoacetyl)indoline synthesis from 1-acetyl-indoline

An In-depth Technical Guide to the Synthesis of 1-(Bromoacetyl)indoline from 1-Acetylindoline

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Bromoacetyl)indoline is a pivotal intermediate in synthetic organic chemistry, serving as a versatile building block for the introduction of the indoline scaffold into a wide array of pharmacologically active molecules. Its structure, featuring a reactive α-bromoacetyl moiety, makes it an ideal precursor for nucleophilic substitution reactions. This guide provides a comprehensive technical overview of a robust and selective method for the synthesis of 1-(bromoacetyl)indoline via the direct α-bromination of 1-acetylindoline. We will delve into the mechanistic underpinnings of the reaction, present a detailed, field-proven experimental protocol using copper(II) bromide, discuss critical safety considerations, and outline the analytical techniques required for product characterization.

Introduction and Strategic Importance

The indoline nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The functionalization of this core structure is key to modulating biological activity. 1-(Bromoacetyl)indoline provides a direct and efficient handle for such functionalization. The acetyl group on the indoline nitrogen serves a dual purpose: it protects the nitrogen and, more importantly, activates the adjacent methylene protons, making them susceptible to electrophilic substitution. The resulting α-bromo ketone is a potent electrophile, readily undergoing reaction with various nucleophiles (amines, thiols, alcohols) to form new carbon-heteroatom bonds, thereby enabling the rapid construction of diverse chemical libraries for drug discovery.

Mechanistic Rationale: The α-Bromination of an Amide

The synthesis of 1-(bromoacetyl)indoline from 1-acetylindoline is an example of an α-halogenation of a carbonyl compound. The reaction proceeds via an enol or enolate intermediate, which acts as the key nucleophile.[1]

Key Mechanistic Steps:

-

Enolization: The reaction is typically initiated under conditions that promote the formation of an enol. In the presence of an acid catalyst (often HBr, which is generated in situ), the carbonyl oxygen of the acetyl group is protonated. This increases the acidity of the α-protons on the adjacent methyl group. A base (which can be the solvent or the bromide ion) then abstracts an α-proton, leading to the formation of a nucleophilic enol intermediate.

-

Electrophilic Attack: The electron-rich double bond of the enol intermediate attacks an electrophilic bromine source. In the case of using copper(II) bromide (CuBr₂), the Cu(II) center facilitates the delivery of an electrophilic bromine atom.[2]

-

Deprotonation: The resulting oxonium ion is deprotonated to regenerate the carbonyl group, yielding the final α-brominated product, 1-(bromoacetyl)indoline.

While various brominating agents like N-Bromosuccinimide (NBS) are effective for α-bromination, copper(II) bromide offers distinct advantages.[3][4] It acts as both the bromine source and a Lewis acid catalyst, promoting enolization. The reaction is often heterogeneous and selective, with the insoluble copper(I) bromide (CuBr) byproduct being easily removed by simple filtration, simplifying the purification process significantly.[5][6]

Caption: Fig. 1: General Mechanism of Acid-Catalyzed α-Bromination.

Experimental Protocol: Synthesis using Copper(II) Bromide

This protocol details a reliable and scalable method for the synthesis of 1-(bromoacetyl)indoline. The choice of a chloroform-ethyl acetate solvent system is based on its efficacy in similar CuBr₂-mediated brominations, ensuring good solubility for the starting material while allowing for a clean reaction.[2][5]

Materials and Equipment

-

Reagents: 1-Acetylindoline, Copper(II) Bromide (anhydrous), Chloroform (CHCl₃), Ethyl Acetate (EtOAc), Saturated Sodium Bicarbonate solution (NaHCO₃), Brine (saturated NaCl solution), Anhydrous Magnesium Sulfate (MgSO₄).

-

Equipment: Round-bottom flask, reflux condenser, heating mantle with magnetic stirrer, Buchner funnel and flask, separatory funnel, rotary evaporator, standard laboratory glassware.

Step-by-Step Procedure

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-acetylindoline (1.0 eq) in a 1:1 mixture of chloroform and ethyl acetate.

-

Addition of Brominating Agent: Add anhydrous copper(II) bromide (2.2 eq) to the solution. The mixture will appear as a black or dark green slurry.

-

Reflux: Heat the mixture to reflux with vigorous stirring. The reaction progress can be visually monitored. As the reaction proceeds, the black solid of CuBr₂ is converted to the off-white solid of copper(I) bromide (CuBr), and the solution color changes from green to amber.[5] The evolution of hydrogen bromide (HBr) gas will also be observed. Monitor the reaction by TLC until the starting material is consumed (typically 3-5 hours).

-

Workup - Part 1 (Filtration): Allow the reaction mixture to cool to room temperature. Filter the mixture through a pad of celite in a Buchner funnel to remove the insoluble copper(I) bromide and any unreacted copper(II) bromide. Wash the filter cake with a small amount of ethyl acetate.

-

Workup - Part 2 (Aqueous Wash): Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water (to remove any water-soluble impurities), saturated sodium bicarbonate solution (to neutralize the HBr byproduct), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is typically a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 1-(bromoacetyl)indoline.

Caption: Fig. 2: Experimental Workflow for Synthesis.

Data Presentation and Product Characterization

Accurate characterization is essential to confirm the structure and purity of the synthesized 1-(bromoacetyl)indoline.

Table 1: Typical Reaction Parameters and Yield

| Parameter | Value | Rationale |

| **Stoichiometry (1-acetylindoline:CuBr₂) ** | 1 : 2.2 | A slight excess of CuBr₂ ensures complete conversion of the starting material. |

| Solvent | Chloroform/Ethyl Acetate (1:1) | Provides good solubility and an appropriate boiling point for reflux.[2][5] |

| Temperature | Reflux (~65-70 °C) | Sufficient thermal energy to overcome the activation barrier of the reaction. |

| Reaction Time | 3 - 5 hours | Typical duration for complete conversion, should be monitored by TLC. |

| Typical Yield | 75 - 85% | Expected yield after purification. |

Table 2: Spectroscopic Data for 1-(Bromoacetyl)indoline Characterization

| Technique | Data Type | Expected Values/Observations |

| ¹H NMR | Chemical Shift (δ, ppm) | ~8.2 (d, 1H, Ar-H), ~7.2-7.4 (m, 3H, Ar-H), ~4.3 (s, 2H, -CO-CH₂-Br) , ~4.2 (t, 2H, -N-CH₂-), ~3.2 (t, 2H, -CH₂-Ar) |

| ¹³C NMR | Chemical Shift (δ, ppm) | ~168 (C=O) , ~143 (Ar-C), ~131 (Ar-C), ~128 (Ar-CH), ~125 (Ar-CH), ~117 (Ar-CH), ~50 (-N-CH₂-), ~29 (-CO-CH₂-Br) , ~28 (-CH₂-Ar) |

| Mass Spec (MS) | m/z | Expected [M]⁺ and [M+2]⁺ peaks at ~239 and ~241 in ~1:1 ratio, confirming the presence of one bromine atom.[7] |

| Infrared (IR) | Wavenumber (cm⁻¹) | ~1680-1695 cm⁻¹ (strong, amide C=O stretch), ~650-680 cm⁻¹ (C-Br stretch) |

Note: NMR shifts are approximate and recorded in CDCl₃. The bolded values correspond to the newly introduced bromoacetyl moiety.

Critical Safety Considerations

Adherence to strict safety protocols is mandatory when performing this synthesis.

-

Product Hazard: α-Bromo ketones, including 1-(bromoacetyl)indoline, are potent lachrymators (tear-inducing) and skin irritants.[5][8] All handling of the product and crude reaction mixture must be conducted in a well-ventilated chemical fume hood.[8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).[9]

-

Reagent Handling: Copper(II) bromide is harmful if swallowed and can cause skin and eye irritation. Avoid creating dust. Chloroform is a suspected carcinogen and should be handled with extreme care in a fume hood.

-

Waste Disposal: Dispose of all chemical waste, including solvents and copper salts, according to institutional and local environmental regulations.

Conclusion

The synthesis of 1-(bromoacetyl)indoline from 1-acetylindoline via copper(II) bromide-mediated bromination is an efficient, selective, and practical method for accessing this valuable synthetic intermediate. The protocol offers a straightforward procedure with a simplified workup, making it suitable for both small-scale and larger-scale preparations. The high reactivity of the α-bromoacetyl group makes the product an excellent starting point for the synthesis of diverse libraries of indoline-containing compounds, underscoring its importance in modern drug discovery and development programs.

References

-

Copper(II) bromide - Wikipedia. Wikipedia. [Link]

-

Unsaturated ketones via copper(II) bromide mediated oxidation. Baxendale Group. [Link]

-

Selective Bromination with Copper(II) Bromide. Journal of Organic Chemistry. [Link]

-

Copper (II) bromide catalysed one pot bromination and amination for the green, cost-effective synthesis of clopidogrel. ResearchGate. [Link]

-

N-Bromosuccinimide - Wikipedia. Wikipedia. [Link]

-

N-Bromosuccinimide (NBS) - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

-

A-bromination of carbonyl groups, bromination of carboxylic acids and related compounds. Chemia. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Copper(II) bromide - Wikipedia [en.wikipedia.org]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Hit2Lead | 1-(bromoacetyl)indoline | CAS# 73392-01-5 | MFCD00158553 | BB-4023676 [hit2lead.com]

- 8. aksci.com [aksci.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

An In-Depth Technical Guide to 1-(Bromoacetyl)indoline for Advanced Research Applications

Introduction

In the landscape of modern drug discovery and chemical biology, the strategic use of covalent modifiers has emerged as a powerful approach to achieve potent and durable therapeutic effects. Among the arsenal of reactive functionalities, the α-haloacetyl group is a well-established electrophilic warhead, prized for its ability to form stable covalent bonds with nucleophilic amino acid residues. This guide provides an in-depth technical overview of 1-(Bromoacetyl)indoline, a versatile bifunctional reagent that combines the reactivity of a bromoacetyl moiety with the privileged indoline scaffold.

This document is intended for researchers, medicinal chemists, and drug development professionals. It will delve into the synthesis, chemical properties, and core applications of 1-(Bromoacetyl)indoline, with a particular focus on its role in the development of covalent inhibitors and chemical probes. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this guide aims to serve as a practical and scientifically rigorous resource.

Chemical Identity and Physicochemical Properties

A clear understanding of a compound's fundamental properties is the bedrock of its effective application. 1-(Bromoacetyl)indoline, also known as 2-bromo-1-(2,3-dihydro-1H-indol-1-yl)ethanone, is a solid at room temperature. Its key identifiers and physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 73392-01-5 | |

| Molecular Formula | C₁₀H₁₀BrNO | |

| Molecular Weight | 240.11 g/mol | |

| Appearance | Solid | |

| Purity | Typically ≥95% | |

| SMILES | O=C(CBr)N1CCc2ccccc21 | |

| InChIKey | NCHBDJXOHMIGRE-UHFFFAOYSA-N |

Synthesis and Rationale

The synthesis of 1-(Bromoacetyl)indoline is typically achieved through the acylation of indoline with a bromoacetyl halide. The most common and direct method involves the reaction of indoline with bromoacetyl chloride or bromoacetyl bromide in the presence of a base.

Proposed Synthetic Protocol:

-

Dissolution and Cooling: Indoline is dissolved in an anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon). A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is added (typically 1.1-1.5 equivalents). The solution is cooled to 0 °C in an ice bath. The use of anhydrous conditions is critical to prevent the hydrolysis of the highly reactive bromoacetyl halide to bromoacetic acid. The base is necessary to neutralize the hydrobromic or hydrochloric acid byproduct of the acylation reaction.

-

Acylation: Bromoacetyl bromide or bromoacetyl chloride (typically 1.0-1.2 equivalents), dissolved in the same anhydrous solvent, is added dropwise to the cooled indoline solution. The slow addition helps to control the exothermicity of the reaction and minimize side reactions.

-

Reaction Monitoring: The reaction is stirred at 0 °C for a period and then allowed to warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the complete consumption of the starting indoline.

-

Work-up and Purification: Upon completion, the reaction mixture is typically quenched with water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and hydrolyze excess bromoacetyl halide. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified, most commonly by column chromatography on silica gel, to yield pure 1-(Bromoacetyl)indoline.

Core Application: Covalent Probe and Inhibitor Development

The primary utility of 1-(Bromoacetyl)indoline in a drug discovery context lies in its function as a targeted covalent inhibitor (TCI). This application is predicated on the reactivity of the bromoacetyl group and the recognition properties imparted by the indoline scaffold.

Mechanism of Covalent Modification

The bromoacetyl moiety is a potent electrophile. The carbon atom attached to the bromine is electron-deficient due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom. This makes it susceptible to nucleophilic attack. In a biological system, the most reactive nucleophile under physiological conditions is the deprotonated thiol group (thiolate) of a cysteine residue.[1]

The reaction proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism. The thiolate anion of a cysteine residue attacks the electrophilic carbon of the bromoacetyl group, leading to the displacement of the bromide leaving group and the formation of a stable thioether bond. This covalent modification is typically irreversible under physiological conditions, leading to a prolonged duration of action. The reaction is most efficient at a slightly basic pH (7.5-8.5), which favors the deprotonation of the cysteine thiol (pKa ~8.3) to the more nucleophilic thiolate.

Caption: SN2 reaction of a cysteine thiol with 1-(Bromoacetyl)indoline.

The Role of the Indoline Scaffold

While the bromoacetyl group provides the reactive "warhead," the indoline moiety serves as the "guidance system." The indoline structure is a recognized "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The non-planar, saturated heterocyclic ring of indoline can provide favorable interactions with protein binding pockets through hydrophobic and van der Waals forces. The benzene ring can participate in π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

The overall strategy in designing a covalent inhibitor like 1-(Bromoacetyl)indoline is that the indoline scaffold will first direct the molecule to a specific binding site on a target protein through non-covalent interactions. This proximity and proper orientation then facilitate the rapid covalent reaction between the bromoacetyl group and a nearby nucleophilic residue, typically a cysteine. This two-step process of reversible binding followed by irreversible bond formation is a hallmark of modern targeted covalent inhibitors.

Experimental Protocol: Covalent Labeling of a Target Protein

This protocol provides a general methodology for assessing the covalent modification of a target protein containing a reactive cysteine residue with 1-(Bromoacetyl)indoline.

Materials:

-

Purified target protein with at least one cysteine residue.

-

1-(Bromoacetyl)indoline.

-

Reaction Buffer (e.g., 50 mM HEPES or phosphate buffer, pH 7.5).

-

Quenching solution (e.g., 1 M dithiothreitol (DTT) or L-cysteine).

-

Denaturing sample buffer for SDS-PAGE.

-

LC-MS grade solvents (acetonitrile, water, formic acid).

Procedure:

-

Reagent Preparation: Prepare a stock solution of 1-(Bromoacetyl)indoline (e.g., 10 mM) in an appropriate organic solvent like DMSO. Prepare the reaction buffer and quenching solution.

-

Reaction Setup: In a microcentrifuge tube, add the purified target protein to the reaction buffer to a final concentration of 1-10 µM.

-

Initiation of Reaction: Add the 1-(Bromoacetyl)indoline stock solution to the protein solution to achieve the desired final concentration (e.g., a 1 to 10-fold molar excess over the protein). A vehicle control (DMSO only) should be run in parallel.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37 °C) for a specified time (e.g., 30 minutes to 2 hours). The optimal time and temperature will depend on the reactivity of the specific cysteine residue and should be determined empirically.

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration that is in large excess (e.g., 100-fold) over the initial concentration of 1-(Bromoacetyl)indoline. This will consume any unreacted electrophile.

-

Analysis by Mass Spectrometry:

-

The most definitive method to confirm covalent modification is by intact protein mass spectrometry or peptide mapping LC-MS/MS.

-

For intact protein analysis, desalt the protein sample and analyze by ESI-MS. A mass increase corresponding to the mass of the acetyl-indoline moiety (C₁₀H₁₀NO, 160.08 Da) will confirm the covalent adduction.

-

For peptide mapping, the protein is denatured, reduced, alkylated (with a different alkylating agent like iodoacetamide to cap unmodified cysteines), and digested with a protease (e.g., trypsin). The resulting peptide mixture is analyzed by LC-MS/MS to identify the specific cysteine residue that has been modified.

-

Sources

An In-depth Technical Guide to the Solubility of 1-(Bromoacetyl)indoline in Aqueous and Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 1-(Bromoacetyl)indoline, a key intermediate in synthetic chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data presentation to explain the underlying chemical principles governing its solubility and provides robust, field-proven methodologies for its empirical determination.

Introduction: The Critical Role of Solubility for a Versatile Building Block

1-(Bromoacetyl)indoline is an α-haloketone derivative of indoline. The indoline scaffold is a core component of numerous biologically active molecules, and the bromoacetyl group serves as a reactive handle for introducing this scaffold via alkylation of nucleophiles. The success of any synthetic procedure or biological assay involving this compound is fundamentally dependent on its solubility in the chosen solvent system. Poor solubility can lead to low reaction yields, inaccurate biological data, and challenges in formulation and delivery.

This guide will provide a predictive analysis of 1-(Bromoacetyl)indoline's solubility based on its molecular structure and offer a detailed protocol for its quantitative measurement, ensuring researchers can proceed with confidence in their experimental design.

Predicted Solubility Profile of 1-(Bromoacetyl)indoline

-

The Indoline Core : The parent compound, indoline, is a bicyclic structure with a benzene ring fused to a five-membered nitrogen-containing ring.[1] This structure imparts a significant degree of nonpolar, aromatic character. Indoline itself exhibits low solubility in water but is soluble in common organic solvents like ethanol and ether.[2]

-

The Bromoacetyl Group : The acetyl group (-C(O)CH₃) introduces a polar carbonyl moiety, which can act as a hydrogen bond acceptor. The presence of the electronegative bromine atom further increases the polarity of this part of the molecule.

Overall Prediction : The combination of a large nonpolar indoline core with a polar bromoacetyl group suggests that 1-(Bromoacetyl)indoline will behave as a largely nonpolar to moderately polar compound. Its solubility is expected to be very low in aqueous solutions and significantly higher in a range of organic solvents.

The principle of "like dissolves like" is paramount here. Solvents with polarity characteristics similar to 1-(Bromoacetyl)indoline will be the most effective at dissolving it.

Intermolecular Forces Governing Solubility

The dissolution of 1-(Bromoacetyl)indoline is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

Sources

1-(Bromoacetyl)indoline: A Keystone Precursor for Advanced Pharmaceutical Synthesis

An In-depth Technical Guide for Drug Development Professionals

This guide provides an in-depth technical analysis of 1-(bromoacetyl)indoline, a versatile precursor for the synthesis of complex pharmaceutical agents. We will explore its synthesis, core reactivity, and applications, offering field-proven insights and detailed experimental protocols for researchers and scientists in drug development.

Introduction: The Strategic Importance of the Indoline Scaffold

The indoline (2,3-dihydro-1H-indole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its three-dimensional, sp³-rich architecture offers distinct advantages over flat aromatic systems, often leading to improved physicochemical properties and more specific interactions with biological targets.[1][3] The benzene ring of indoline can engage in hydrophobic interactions, while the nitrogen atom serves as a crucial hydrogen bond donor or acceptor.[1]

1-(Bromoacetyl)indoline emerges as a particularly valuable derivative. By functionalizing the indoline nitrogen with a bromoacetyl group, a highly reactive electrophilic center is introduced. This "activated" form of the indoline scaffold makes it an ideal building block for covalently linking the indoline motif to other molecular fragments through nucleophilic substitution reactions, primarily with amines, thiols, and other heteroatomic nucleophiles. This guide will detail the strategic application of this precursor in constructing novel and complex bioactive molecules.

Physicochemical Properties and Safe Handling

1-(Bromoacetyl)indoline is a specialty chemical that serves as a high-quality reagent and versatile building block in fine chemical synthesis.[4]

Table 1: Physicochemical Properties of 1-(Bromoacetyl)indoline

| Property | Value | Source |

| CAS Number | 73392-01-5 | [5] |

| Molecular Formula | C₁₀H₁₀BrNO | [4] |

| Molecular Weight | 240.1 g/mol | [4] |

| Appearance | Solid | [4] |

| Purity | Min. 95% | [4] |

Critical Safety and Handling Protocols

As an alpha-halo ketone, 1-(bromoacetyl)indoline and its related precursors like bromoacetyl chloride are hazardous materials that demand strict adherence to safety protocols.

-

Hazards: The compound is harmful if swallowed, inhaled, or comes into contact with skin.[5][6] It causes serious skin and eye irritation and may cause respiratory irritation.[5][7] Precursors such as bromoacetyl chloride and bromoacetyl bromide react violently with water.[8][9]

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, eye protection, and face protection.[5][6][8] Work should be conducted exclusively within a chemical fume hood.[8] Ensure that eyewash stations and safety showers are in close proximity to the workstation.[8]

-

Handling: Use only in well-ventilated areas.[5][6] Avoid the formation of dust and aerosols.[5] Prevent fire caused by electrostatic discharge.[5] After handling, wash hands and any exposed skin thoroughly.[6][8]

-

Storage: Store in a locked-up, dry, cool, and well-ventilated place.[5][8] Keep the container tightly closed and store under an inert atmosphere, as the material may be moisture and light-sensitive.[6][8] Store apart from incompatible materials such as strong oxidizing agents, strong bases, alcohols, metals, amines, and water.[8]

Synthesis of the Precursor: 1-(Bromoacetyl)indoline

The standard synthesis of 1-(bromoacetyl)indoline involves the N-acylation of indoline. This is typically achieved by reacting indoline with a bromoacetyl halide, such as bromoacetyl chloride or bromoacetyl bromide, in the presence of a non-nucleophilic base to scavenge the resulting hydrohalic acid.

The causality behind this choice is straightforward: the nitrogen atom of the indoline is nucleophilic and readily attacks the electrophilic carbonyl carbon of the bromoacetyl halide. The base prevents the protonation of the starting indoline, ensuring it remains a competent nucleophile throughout the reaction.

Caption: Synthesis of 1-(Bromoacetyl)indoline via N-acylation.

Detailed Experimental Protocol: Synthesis of 1-(Bromoacetyl)indoline

This protocol is a representative procedure for the synthesis. Note: This reaction must be performed in a well-ventilated fume hood with appropriate PPE.

-

Reaction Setup: To a solution of indoline (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen or Argon), add a non-nucleophilic base such as triethylamine (1.2 eq.). Cool the mixture to 0 °C in an ice bath.

-

Reagent Addition: Slowly add a solution of bromoacetyl chloride or bromoacetyl bromide (1.1 eq.) in anhydrous DCM to the stirred indoline solution. The slow addition is critical to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting indoline is consumed.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 1-(bromoacetyl)indoline.

Core Reactivity and Mechanistic Rationale

The synthetic utility of 1-(bromoacetyl)indoline stems from the alpha-halo ketone functional group. The carbon atom alpha to the carbonyl group is highly electrophilic due to two key factors:

-

Inductive Effect: The adjacent electron-withdrawing carbonyl group and the electronegative bromine atom both pull electron density away from the alpha-carbon.

-

Leaving Group Potential: The bromide ion is an excellent leaving group.

This electronic arrangement makes the alpha-carbon highly susceptible to attack by nucleophiles in a classic Sₙ2 (bimolecular nucleophilic substitution) reaction. This is the primary mechanism through which 1-(bromoacetyl)indoline acts as a potent alkylating agent.

Caption: Sₙ2 alkylation mechanism of 1-(bromoacetyl)indoline.

This predictable and efficient reactivity allows for the straightforward coupling of the indoline core to a wide variety of molecular scaffolds, particularly those containing primary or secondary amines, thiols, or imidazoles.[10][11]

Applications in the Synthesis of Bioactive Molecules

The role of 1-(bromoacetyl)indoline as a precursor is primarily centered on its function as an electrophilic building block for introducing the indoline moiety. This strategy has been employed in the synthesis of compounds targeting a range of diseases. Indole and indoline derivatives are known to possess diverse biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][12][13][14]

Key Application: Alkylation of Amines and Heterocycles

The most prevalent application is the N-alkylation of primary and secondary amines. This reaction is fundamental in drug discovery for linking different pharmacophores or for building more complex molecular architectures.[11][15][16]

Example Synthetic Scheme: The reaction of 1-(bromoacetyl)indoline with a generic primary amine (R-NH₂) leads to the formation of a secondary amine-linked conjugate. This is a key step in creating libraries of compounds for screening.

Table 2: Representative Nucleophiles for Alkylation

| Nucleophile Class | Example | Resulting Linkage | Relevance |

| Primary/Secondary Amines | Piperazine, Aniline | C-N | Linker for fragments, synthesis of enzyme inhibitors[17] |

| Thiols | Cysteine, Mercapto-heterocycles | C-S | Covalent inhibitors, targeted protein modification |

| Heterocycles | Imidazole, Pyrazole | C-N | Synthesis of kinase inhibitors, receptor antagonists[18] |

Case Study: Synthesis of Indole-Based Enzyme Inhibitors

While specific drugs directly synthesized from 1-(bromoacetyl)indoline are proprietary, we can examine analogous syntheses to understand its application. For instance, related bromoacetyl-indoles are used as intermediates in the synthesis of potential glycine site N-methyl-D-aspartate (NMDA) receptor antagonists and bacterial enzyme inhibitors.[18][19]

The synthesis of bacterial cystathionine γ-lyase (bCSE) inhibitors provides a relevant example. In one reported synthesis, a bromo-indole derivative is first alkylated with bromoacetic ester, which is then coupled with an amino acid ester to form a key amide bond.[18] This highlights the strategy of using the bromoacetyl group as a handle for further elaboration.

General Workflow for Library Synthesis

The reliability of the Sₙ2 reaction makes 1-(bromoacetyl)indoline an excellent precursor for parallel synthesis and the creation of compound libraries for high-throughput screening.

Caption: Workflow for library synthesis using 1-(bromoacetyl)indoline.

Conclusion and Future Outlook

1-(Bromoacetyl)indoline stands out as a robust and versatile precursor in modern pharmaceutical synthesis. Its value is rooted in the predictable and efficient reactivity of the alpha-bromoacetyl group, which allows for the reliable introduction of the medicinally significant indoline scaffold into a wide array of molecules. The straightforward Sₙ2 mechanism enables its use in both targeted synthesis and the rapid generation of compound libraries for drug discovery campaigns. As researchers continue to explore the chemical space around privileged scaffolds like indoline, the strategic use of activated precursors such as 1-(bromoacetyl)indoline will remain a cornerstone of efforts to develop the next generation of therapeutic agents.

References

-

PrepChem.com. (n.d.). Synthesis of 5-bromo-indoline. Retrieved from [Link]

-

Zhang, L., et al. (n.d.). Synthesis and structure of 1-(2-bromophenyl)-2-chloro-3-(2-chloracetyl)-1H-indole. National Institutes of Health. Retrieved from [Link]

-

Perrone, R., et al. (1998). Novel Synthesis of Ethyl 3-(Bromoacetyl)-4,6-dichloro-1H-indole-2-carboxylate as Useful Intermediate in the Preparation of Potential Glycine Site Antagonists. Synthetic Communications, 28(1), 1-8. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indolines. Retrieved from [Link]

-

Journal of Molecular Modeling. (n.d.). Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Advances in the total synthesis of bis- and tris-indole alkaloids containing N-heterocyclic linker moieties. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Retrieved from [Link]

-

American Chemical Society. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Retrieved from [Link]

-

National Institutes of Health. (2025, May 28). Discovery of Indole-Based PDE5 Inhibitors: Synthesis and Pharmacological Evaluation. Retrieved from [Link]

-

National Institutes of Health. (2025, January 22). Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines. Retrieved from [Link]

-

OUCI. (n.d.). N-Dealkylation of Amines. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones toward the expeditious 3-step synthesis of N-1-quinoxaline-indoles. Retrieved from [Link]

-

National Institutes of Health. (2023, April 19). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Retrieved from [Link]

-

National Institutes of Health. (2023, February 1). Development and Application of Indolines in Pharmaceuticals. Retrieved from [Link]

-

Springer. (2016, July 28). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Retrieved from [Link]

-

PubMed. (n.d.). 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Representative bioactive indoline derivatives involving 3‐acyloxy skeleton. Retrieved from [Link]

-

ResearchGate. (n.d.). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Chemistry of trisindolines: natural occurrence, synthesis and bioactivity. Retrieved from [Link]

-

ResearchGate. (n.d.). Bioactive indole‐containing compounds (A–E) and recent important advances in the synthesis of 3‐selanylindoles. Retrieved from [Link]

Sources

- 1. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry of trisindolines: natural occurrence, synthesis and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1-(Bromoacetyl)indoline | CymitQuimica [cymitquimica.com]

- 5. echemi.com [echemi.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Advances in the total synthesis of bis- and tris-indole alkaloids containing N-heterocyclic linker moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. N-Dealkylation of Amines [ouci.dntb.gov.ua]

- 17. Discovery of Indole-Based PDE5 Inhibitors: Synthesis and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

Methodological & Application

Using 1-(Bromoacetyl)indoline for site-specific protein modification

Application Notes & Protocols

Topic: Using 1-(Bromoacetyl)indoline for Site-Specific Protein Modification

Audience: Researchers, scientists, and drug development professionals.

Harnessing the Bromoacetyl Moiety: A Guide to Site-Specific Cysteine Modification with 1-(Bromoacetyl)indoline

Abstract

Site-specific protein modification is a cornerstone of modern chemical biology, enabling the creation of precisely engineered bioconjugates for therapeutic and diagnostic applications. Among the array of chemical tools available, electrophilic reagents that target nucleophilic amino acid residues offer a robust strategy for covalent labeling. This guide provides a detailed exploration of 1-(Bromoacetyl)indoline as a reagent for the targeted alkylation of cysteine residues. We will delve into the underlying chemical principles, provide a comprehensive, step-by-step protocol for protein modification, and discuss critical methods for the characterization of the final conjugate, ensuring a reproducible and validated workflow.

The Principle of Cysteine Alkylation via Bromoacetylation

The selective modification of cysteine residues hinges on the unique nucleophilicity of its thiol side chain.[1][2] Bromoacetyl derivatives, including 1-(Bromoacetyl)indoline, are haloacetyl reagents that react with nucleophiles via a bimolecular nucleophilic substitution (SN2) mechanism.

The Causality of the Reaction: The reaction's efficiency is highly dependent on pH. A slightly alkaline environment (pH 7.5-8.5) facilitates the deprotonation of the cysteine thiol group (-SH, pKa ~8.3) into the more nucleophilic thiolate anion (-S⁻).[3] This thiolate then attacks the electrophilic carbon atom adjacent to the bromine on the bromoacetyl group. This nucleophilic attack results in the displacement of the bromide leaving group and the formation of a highly stable thioether bond, irreversibly linking the indoline moiety to the protein.[3][4] While other nucleophilic residues (e.g., histidine, lysine) can react with bromoacetyl groups, this typically requires higher pH values (e.g., pH > 9.0) and longer reaction times.[5][6] Therefore, by controlling the pH, high selectivity for cysteine can be achieved.

.

Caption: SN2 reaction mechanism for cysteine modification.

Critical Parameters for a Successful Conjugation Strategy

Optimizing the reaction conditions is paramount to achieving high modification efficiency while preserving the protein's structural integrity and function. The interplay between pH, reagent concentration, and reaction time dictates the outcome.

-

pH Control: As discussed, a pH range of 7.5-8.5 is optimal for selective cysteine modification.[3] Buffers such as phosphate or Tris-HCl are commonly used. It is critical to ensure the final pH of the protein solution is within this range after the addition of all components.

-

Molar Excess of Reagent: A molar excess of 1-(Bromoacetyl)indoline relative to the protein's reactive cysteines is required to drive the reaction to completion. A typical starting point is a 10- to 50-fold molar excess.[3] However, an extremely high excess can lead to off-target modifications or protein precipitation and should be avoided. Empirical optimization is recommended for each specific protein.

-

Reaction Time and Temperature: The reaction can typically proceed for 2-4 hours at room temperature or overnight at 4°C to minimize potential protein degradation.[3] The slower kinetics of bromoacetyl reagents compared to other electrophiles like maleimides can be advantageous, allowing for more controlled modification.[5]

-

Protein Preparation: If the target cysteine is involved in a disulfide bond, it must first be reduced. Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) are effective reducing agents. Crucially, the reducing agent must be removed before adding the bromoacetyl reagent to prevent it from consuming the electrophile. This is typically achieved using desalting spin columns or dialysis.[3]

Table 1: Summary of Key Reaction Parameters

| Parameter | Recommended Range | Rationale & Key Considerations |

|---|---|---|

| pH | 7.5 – 8.5 | Maximizes cysteine thiolate formation for nucleophilic attack while minimizing off-target reactions with other residues like lysine.[3][5] |

| Molar Excess | 10x – 50x (Reagent:Cys) | Drives the reaction forward. Must be optimized to balance efficiency with specificity and protein stability. |

| Temperature | 4°C or Room Temp. (20-25°C) | Lower temperatures can enhance protein stability during the reaction, requiring longer incubation times. |

| Reaction Time | 2 – 4 hours (RT) or 12-16 hours (4°C) | Dependent on the reactivity of the specific cysteine and the chosen temperature. Should be monitored for optimal results. |

| Buffer System | Phosphate, HEPES, Tris-HCl | Must be non-nucleophilic and maintain the target pH throughout the reaction. Avoid primary amine buffers if lysine modification is a concern. |

Comprehensive Experimental Workflow

This section provides a self-validating protocol, incorporating steps for reaction execution, purification, and analytical confirmation.

.

Caption: Step-by-step experimental workflow for protein modification.

Detailed Protocol

Materials:

-

Protein of interest containing at least one accessible cysteine residue.

-

1-(Bromoacetyl)indoline.

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

-

Reaction Buffer: 50 mM Phosphate buffer with 1 mM EDTA, pH 7.5.

-

Reducing Agent (if needed): 10 mM DTT or TCEP.

-

Quenching Solution: 1 M L-cysteine in water.

-

Purification: Desalting spin columns (e.g., G-25) or dialysis equipment.

-

Storage Buffer: Buffer suitable for the long-term stability of the protein (e.g., PBS).

Procedure:

-

Protein Preparation (Cysteine Reduction - Optional):

-

Rationale: This step is only necessary if the target cysteine is oxidized or in a disulfide bond.

-

a. Dissolve the protein in the Reaction Buffer containing 10 mM DTT.

-

b. Incubate for 1 hour at room temperature.

-

c. Remove the DTT by passing the solution through a desalting column pre-equilibrated with Reaction Buffer. Collect the protein fraction.

-

-

Reagent Preparation:

-

Rationale: The bromoacetyl reagent is typically not soluble in aqueous buffers and must be dissolved in a minimal amount of organic solvent.

-

a. Prepare a 100 mM stock solution of 1-(Bromoacetyl)indoline in anhydrous DMSO.

-

b. This solution should be prepared fresh immediately before use.

-

-

Conjugation Reaction:

-

Rationale: This is the core modification step where the covalent bond is formed.

-

a. Adjust the protein concentration to 1-5 mg/mL in the Reaction Buffer.

-

b. While gently vortexing the protein solution, add the calculated volume of the 1-(Bromoacetyl)indoline stock solution to achieve the desired molar excess (e.g., 20-fold).

-

c. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching the Reaction:

-

Rationale: Quenching stops the reaction by consuming any unreacted 1-(Bromoacetyl)indoline, preventing further modification of the protein.[3]

-

a. Add the Quenching Solution (1 M L-cysteine) to the reaction mixture to a final concentration of ~100 mM (a large excess).

-

b. Incubate for 30 minutes at room temperature.

-

-

Purification of the Labeled Protein:

-

Rationale: It is essential to remove the excess reagent, quenching agent, and reaction byproducts from the final protein conjugate.

-

a. Purify the modified protein using a desalting column, dialysis, or size-exclusion chromatography, exchanging it into the desired final Storage Buffer.

-

Verification: The Self-Validating System

Confirmation of successful modification is a non-negotiable step for trustworthiness and reproducibility. Mass spectrometry (MS) is the gold standard for this analysis.[7][8]

Analysis by Mass Spectrometry:

-

Principle: Covalent modification with 1-(Bromoacetyl)indoline adds a specific mass to the protein. By comparing the mass of the unmodified (native) protein with the modified protein, the success and extent of the conjugation can be determined.

-

Mass Shift Calculation:

-

Molecular Weight of 1-(Bromoacetyl)indoline (C₁₀H₁₀BrNO): 240.10 g/mol

-

Mass of leaving group (Br): 79.90 g/mol

-

Expected Mass Increase = 240.10 - 79.90 = 160.20 Da

-

-

Technique: Electrospray ionization mass spectrometry (ESI-MS) is ideal for analyzing intact proteins and provides high mass accuracy.[7][9] The resulting spectrum for a successfully modified protein will show a new peak corresponding to the mass of the native protein plus multiples of 160.20 Da, depending on the number of cysteines modified.

Table 2: Troubleshooting Common Issues

| Problem | Possible Cause | Suggested Solution |

|---|---|---|

| No or Low Modification | Inefficient cysteine reduction; DTT/TCEP not fully removed; Incorrect pH; Reagent degraded. | Ensure complete reduction and subsequent removal of reducing agent. Verify buffer pH. Prepare fresh reagent solution immediately before use. |

| Protein Precipitation | High concentration of organic solvent (DMSO/DMF); Protein instability under reaction conditions. | Use a more concentrated stock of the reagent to minimize the volume of organic solvent added (keep below 5% v/v). Run the reaction at 4°C. |

| Multiple Mass Adducts (Non-specific labeling) | Reaction pH is too high; Molar excess of reagent is too high; Reaction time is too long. | Lower the reaction pH to 7.5. Reduce the molar excess of the reagent. Perform a time-course experiment to find the optimal incubation time. |

References

- 1. PolyU Electronic Theses: Chemoselective cysteine modification of peptides and proteins using 1H-isoindolium-based electron-deficient allenes [theses.lib.polyu.edu.hk]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Modification of Cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. msvision.com [msvision.com]

- 9. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: Synthesis and Application of Fluorescent Probes Utilizing the 1-(Bromoacetyl)indoline Scaffold

Introduction: The Need for Precision in Biological Imaging

In the intricate landscape of cellular biology and drug development, fluorescent probes are indispensable tools that illuminate the unseen, allowing researchers to track molecules, visualize processes, and quantify interactions in real-time.[1][2][3] The power of a fluorescent probe lies in its design, which typically consists of a fluorescent reporter (a fluorophore) and a reactive moiety that directs the probe to a specific target.[4][5] The choice of this reactive group is critical for ensuring labeling specificity and stability.

This guide focuses on the 1-(Bromoacetyl)indoline scaffold, a versatile and efficient reactive handle for the synthesis of novel fluorescent probes. The indoline core is a privileged structure found in many bioactive compounds, potentially enhancing the biocompatibility and photophysical properties of the final probe.[6][7][8][9] The key to its utility, however, is the bromoacetyl group. As an α-halocarbonyl, it is a potent electrophile that exhibits high reactivity towards soft nucleophiles, most notably the sulfhydryl groups of cysteine residues in proteins.[1][10] This inherent thiol-reactivity makes the 1-(Bromoacetyl)indoline scaffold an excellent choice for developing activity-based probes and for site-specifically labeling proteins to study their function, localization, and dynamics.[10][11][12]

Principle of Thiol-Reactive Labeling

The synthetic strategy hinges on a classic SN2 (bimolecular nucleophilic substitution) reaction. The carbon atom adjacent to the carbonyl group in the bromoacetyl moiety is highly electrophilic due to the electron-withdrawing effects of both the carbonyl oxygen and the bromine atom. The sulfhydryl group (-SH) of a cysteine residue, a potent nucleophile, readily attacks this electrophilic carbon, displacing the bromide ion and forming a stable thioether bond. This reaction is typically rapid and highly selective for thiols under physiological or near-physiological pH conditions, minimizing off-target reactions with other nucleophilic residues like lysine.[10][11]

Figure 1: General mechanism of thiol-reactive labeling.

Part I: Synthesis of the Core Scaffold and Fluorescent Probe

This section provides detailed protocols for the two key synthetic steps: the preparation of the 1-(Bromoacetyl)indoline reactive scaffold and its subsequent conjugation to a fluorophore.

Protocol 1: Synthesis of 1-(Bromoacetyl)indoline

This protocol details the acylation of indoline with bromoacetyl bromide to yield the reactive scaffold. The reaction must be performed under anhydrous conditions and in the presence of a non-nucleophilic base to neutralize the HBr byproduct.

Materials and Reagents:

-

Indoline

-

Bromoacetyl bromide

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Step-by-Step Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add indoline (1.0 eq) and dissolve it in anhydrous DCM.

-

Cooling: Cool the flask to 0 °C using an ice bath.

-

Base Addition: Add triethylamine (1.1 eq) to the solution and stir for 10 minutes. The base acts as an acid scavenger.

-

Acylation: Dissolve bromoacetyl bromide (1.1 eq) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching & Work-up: Once the reaction is complete, cool the mixture back to 0 °C and slowly add saturated NaHCO₃ solution to quench any unreacted bromoacetyl bromide.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

-

Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-(Bromoacetyl)indoline as a solid.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[13][14][15]

Protocol 2: Conjugation to an Amine-Functionalized Fluorophore

This protocol describes the reaction of the synthesized 1-(Bromoacetyl)indoline with a model fluorophore containing a primary amine, such as 5-Aminofluorescein. The amine acts as a nucleophile, displacing the bromide to form a stable secondary amine linkage.

Materials and Reagents:

-

1-(Bromoacetyl)indoline (from Protocol 1)

-

5-Aminofluorescein (or other amine-functionalized dye)

-

N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

-

Anhydrous Dimethylformamide (DMF)

-

High-Performance Liquid Chromatography (HPLC) system for purification

Step-by-Step Procedure:

-

Dissolution: In a vial protected from light, dissolve the amine-functionalized fluorophore (1.0 eq) and 1-(Bromoacetyl)indoline (1.2 eq) in anhydrous DMF.

-

Base Addition: Add DIPEA (2.0-3.0 eq) to the solution. The base is crucial for deprotonating the amine, increasing its nucleophilicity, and neutralizing the HBr byproduct.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Protect the reaction from light to prevent photobleaching of the fluorophore.

-

Monitoring: Monitor the formation of the product using analytical HPLC or LC-MS.

-

Purification: Upon completion, purify the crude reaction mixture directly using preparative reverse-phase HPLC to isolate the desired fluorescent probe.

-

Final Product Handling: Lyophilize the HPLC fractions containing the pure product to obtain the final probe as a powder. Store desiccated and protected from light at -20 °C.

Figure 2: Synthetic workflow for the fluorescent probe.

Part II: Characterization and Application

Successful synthesis must be followed by rigorous characterization to ensure the probe's identity, purity, and suitability for biological applications.

Probe Characterization

The purified probe should be characterized to confirm its chemical structure and photophysical properties.

-

Structural Verification:

-

NMR Spectroscopy (¹H, ¹³C): Confirms the covalent linkage between the indoline scaffold and the fluorophore.

-

High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement, confirming the elemental composition of the final product.

-

-

Photophysical Properties:

-

UV-Visible Spectroscopy: To determine the maximum absorbance wavelength (λmax).

-

Fluorescence Spectroscopy: To determine the maximum emission wavelength (λem) and the fluorescence quantum yield (ΦF), which is a measure of the probe's brightness.

-

| Parameter | Description | Typical Method |

| λmax (abs) | Wavelength of maximum light absorption. | UV-Vis Spectrophotometer |

| λmax (em) | Wavelength of maximum light emission. | Fluorometer |

| Molar Extinction Coeff. (ε) | Measure of light absorption at λmax. | UV-Vis Spectrophotometer |

| Quantum Yield (ΦF) | Efficiency of fluorescence emission. | Fluorometer (relative to a standard) |

| Purity | Percentage of the desired compound. | Analytical HPLC |

Table 1: Key characterization parameters for the fluorescent probe.

Application Protocol: Labeling of Bovine Serum Albumin (BSA)

This protocol provides a general method for labeling a thiol-containing protein, using BSA as a model. BSA contains a single accessible cysteine residue (Cys-34) that can be targeted by the synthesized probe.[11]

Materials and Reagents:

-

Synthesized Indoline-Fluorophore Probe

-

Bovine Serum Albumin (BSA)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Size-Exclusion Chromatography (e.g., PD-10 desalting column) or Dialysis tubing

Step-by-Step Procedure:

-

Prepare Protein Solution: Dissolve BSA in PBS (pH 7.4) to a final concentration of 5-10 mg/mL.

-

Prepare Probe Stock Solution: Dissolve the fluorescent probe in a minimal amount of anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).

-

Labeling Reaction: While gently stirring the BSA solution, add a 5- to 20-fold molar excess of the probe stock solution. The optimal ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4 °C, protected from light.

-

Purification: Separate the labeled protein from the unreacted free probe using a desalting column equilibrated with PBS or by extensive dialysis against PBS at 4 °C.[16][17]

-

Validation:

-

Determine Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the probe's λmax (for the dye). The DOL, which is the average number of dye molecules per protein, can then be calculated.[18][19]

-

SDS-PAGE Analysis: Run samples of the labeled and unlabeled BSA on an SDS-PAGE gel. Visualize the gel under a UV transilluminator to confirm that the fluorescence signal co-localizes with the protein band.

-

Figure 3: Experimental workflow for protein labeling.

Conclusion and Outlook

The 1-(Bromoacetyl)indoline scaffold serves as a robust and reliable platform for the synthesis of thiol-reactive fluorescent probes. The straightforward synthetic protocols outlined here provide a clear path to creating custom-tailored probes for a wide array of research applications. These probes can be invaluable for labeling specific cysteine residues on proteins, enabling detailed studies of protein structure, function, and interaction networks within the complex cellular milieu. Future work can involve conjugating this scaffold to a broader range of fluorophores, including those with near-infrared (NIR) emission for deep-tissue imaging, or incorporating it into more complex molecular designs for targeted drug delivery and diagnostics.[12][20]

References

- Title: Solvent-Free Synthesis and Fluorescence of a Thiol-Reactive Sensor for Undergraduate Organic Laboratories Source: NIH URL

- Title: A Highly Selective Fluorescent Probe for Thiol Bioimaging Source: Organic Letters URL

- Title: A Thiol-Reactive Fluorescence Probe Based on Donor-Excited Photoinduced Electron Transfer: Key Role of Ortho Substitution Source: Organic Letters - ACS Publications URL

- Title: Amine-Reactive Fluorene Probes: Synthesis, Optical Characterization, Bioconjugation, and Two-Photon Fluorescence Imaging Source: ACS Publications URL

- Title: Thiol Reactive Probes and Chemosensors Source: MDPI URL

- Title: Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes Source: Frontiers URL

- Source: Bio-Synthesis, Inc.

- Title: A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates Source: MDPI URL

- Title: A Novel Indolium-Based Fluorescent Probe for Fast Detection of Cyanide Source: PubMed Central URL

- Title: Small-molecule fluorogenic probes based on indole scaffold Source: RSC Publishing URL

- Title: A Ternary Chalcogen-Bonding Counteranion-Binding Supramolecular Catalysis System Source: American Chemical Society URL

- Title: Biocatalytic Synthesis of Fluorescent Conjugated Indole Oligomers Source: MDPI URL

- Title: Novel Functionalized Spiro [Indoline-3, 5′-pyrroline]-2, 2′dione Derivatives: Synthesis, Characterization Source: MDPI URL

- Title: Advances in Natural-Product-Based Fluorescent Agents and Synthetic Analogues for Analytical and Biomedical Applications Source: MDPI URL

- Title: Fluorescent Conjugated Antibodies: Protocol, Advantages, and Applications Source: Creative Biolabs URL

- Title: Antibody Conjugation Techniques Source: FluoroFinder URL

- Title: Design and application of a fluorescent probe for imaging of endogenous Bruton's tyrosine kinase with preserved enzymatic activity Source: PMC - NIH URL

- Title: Amine-Reactive Probe Labeling Protocol Source: Thermo Fisher Scientific - AU URL

- Title: Development of Fluorescent 4‐[4-(3H‐Spiro[isobenzofuran-1,4′- piperidin]-1′-yl)

- Title: Development and Applications of New Activity-Based Probes Source: Frontiers Research Topic URL

- Title: A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates Source: NIH URL

- Title: Conjugation of Fluorochromes to Monoclonal Antibodies Source: PMC - NIH URL

- Title: Fluorophores and Their Applications as Molecular Probes in Living Cells Source: ResearchG

Sources

- 1. Fluorescent Dye Labeling - Bio-Synthesis, Inc. [biosyn.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes [frontiersin.org]

- 5. frontiersin.org [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. Small-molecule fluorogenic probes based on indole scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Solvent-Free Synthesis and Fluorescence of a Thiol-Reactive Sensor for Undergraduate Organic Laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A Novel Indolium-Based Fluorescent Probe for Fast Detection of Cyanide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sinobiological.com [sinobiological.com]

- 17. Conjugation of Fluorochromes to Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antibody Conjugation Techniques | FluoroFinder [fluorofinder.com]

- 19. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 20. Design and application of a fluorescent probe for imaging of endogenous Bruton's tyrosine kinase with preserved enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: 1-(Bromoacetyl)indoline as a Covalent Warhead for Kinase Inhibitors

Introduction: The Resurgence of Covalent Inhibition in Kinase Drug Discovery